

Application Notes and Protocols for N-Nitrosobisoprolol Certified Reference Material (CRM)

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Compound of Interest		
Compound Name:	N-Nitroso-bisoprolol	
Cat. No.:	B13689103	Get Quote

For: Researchers, Scientists, and Drug Development Professionals

Subject: Application of **N-Nitroso-bisoprolol** Certified Reference Material (CRM) in Pharmaceutical Quality Control and Research

Introduction

N-Nitroso-bisoprolol is a nitrosamine drug substance-related impurity (NDSRI) of bisoprolol, a beta-blocker medication used to treat cardiovascular diseases.[1][2] The presence of nitrosamine impurities in pharmaceutical products is a significant concern due to their potential carcinogenic effects.[3][4][5] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict limits for these impurities in drug products.[3][6][7][8]

This document provides detailed application notes and protocols for the use of **N-Nitroso-bisoprolol** Certified Reference Material (CRM). This CRM is a highly characterized and high-purity standard essential for accurate quantification and control of this impurity in bisoprolol active pharmaceutical ingredients (APIs) and finished drug products.[4][9][10][11]

Chemical Information:

IUPAC Name: N-(2-hydroxy-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propyl)-N-isopropylnitrous amide[9][12]



• CAS Number: 2820170-76-9[9][12][13][14]

Molecular Formula: C₁₈H₃₀N₂O₅[12][14][15]

Molecular Weight: 354.44 g/mol [4][12][14]

Regulatory Context and Acceptable Intake Limits

Regulatory agencies have set acceptable intake (AI) limits for various nitrosamine impurities to ensure patient safety. For **N-Nitroso-bisoprolol**, which is classified as a Potency Category 4 NDSRI by the FDA, the current AI limit is 1500 ng/day.[9][12] It is crucial for pharmaceutical manufacturers to have robust analytical methods to ensure that the levels of **N-Nitroso-bisoprolol** in their products are well below this limit.

Regulatory Agency	Impurity Class	Acceptable Intake (AI) Limit
FDA	N-Nitroso-bisoprolol (NDSRI)	1500 ng/day[9][12]
EMA	Nitrosamines (as a class)	Substance-specific limits based on risk assessment[3]

Applications of N-Nitroso-bisoprolol CRM

The **N-Nitroso-bisoprolol** CRM is intended for use in a variety of analytical applications, including:

- Analytical Method Development and Validation: As a reference standard for developing and validating sensitive and specific analytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS), for the detection and quantification of N-Nitroso-bisoprolol.[4][9]
 [16]
- Quality Control (QC) Testing: For routine QC testing of bisoprolol API and drug product batches to ensure compliance with regulatory limits.[9][10]
- Impurity Profiling: To identify and characterize the impurity profile of bisoprolol products.[4]



- Forced Degradation Studies: To understand the formation of N-Nitroso-bisoprolol under various stress conditions and to develop mitigation strategies.[4]
- Research Applications: In toxicological and pharmacological studies to further investigate the biological effects of this specific nitrosamine.

Experimental ProtocolsProtocol for Preparation of Standard Solutions

This protocol describes the preparation of stock and working standard solutions of **N-Nitroso-bisoprolol** CRM for use in analytical testing.

Materials:

- N-Nitroso-bisoprolol CRM
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Volumetric flasks (Class A)
- Calibrated pipettes

Procedure:

- Stock Standard Preparation (e.g., 100 μg/mL):
 - Accurately weigh approximately 1 mg of N-Nitroso-bisoprolol CRM into a 10 mL volumetric flask.
 - Dissolve the CRM in a small amount of methanol and sonicate for 5 minutes to ensure complete dissolution.
 - Bring the flask to volume with methanol and mix thoroughly.
 - This stock solution should be stored at -20°C and protected from light.[10]



- Intermediate Standard Preparation (e.g., 1 μg/mL):
 - Pipette 100 μL of the 100 μg/mL stock standard solution into a 10 mL volumetric flask.
 - Dilute to volume with a suitable diluent (e.g., 50:50 methanol:water) and mix thoroughly.
- Working Standard Preparation (for calibration curve):
 - Prepare a series of working standards by serial dilution of the intermediate standard solution to achieve the desired concentration range for the calibration curve (e.g., 0.05 ng/mL to 50 ng/mL). The diluent should be the same as the mobile phase or a compatible solvent.

Protocol for Quantification of N-Nitroso-bisoprolol in Bisoprolol Fumarate Drug Substance by UHPLC-MS/MS

This protocol provides a general procedure for the quantification of **N-Nitroso-bisoprolol** in bisoprolol fumarate drug substance using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).[16]

Instrumentation:

- UHPLC system coupled with a triple quadrupole mass spectrometer.
- Chromatographic column: Acquity HSS T3 (3.0 x 100 mm, 1.8 μm) or equivalent.[16]

Chromatographic Conditions:



Parameter	Condition
Column	Acquity HSS T3 (3.0 x 100 mm, 1.8 μm)[16]
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Methanol or Acetonitrile
Gradient	Optimized for separation of N-Nitroso-bisoprolol from the API and other impurities.
Flow Rate	0.4 mL/min
Column Temperature	40 °C
Injection Volume	5 μL

Mass Spectrometry Conditions (Positive ESI Mode):

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) Transitions	Precursor Ion (m/z) -> Product Ion (m/z) (To be determined for N-Nitroso-bisoprolol)
Collision Energy	Optimized for each transition
Dwell Time	100 ms

Sample Preparation:

- Accurately weigh approximately 50 mg of the bisoprolol fumarate drug substance into a 50 mL volumetric flask.
- Add approximately 40 mL of diluent (e.g., 50:50 methanol:water) and sonicate for 15 minutes to dissolve the sample.
- Allow the solution to cool to room temperature and then dilute to volume with the diluent.
- Filter the solution through a 0.22 μm syringe filter into an HPLC vial.



Analysis:

- Inject the prepared sample and a series of calibration standards into the UHPLC-MS/MS system.
- Quantify the amount of N-Nitroso-bisoprolol in the sample by comparing the peak area of the analyte to the calibration curve generated from the CRM standards.

Method Validation Parameters:

A study validating a similar method for beta-blockers reported the following performance characteristics, which can be used as a benchmark:[16]

Parameter	Typical Value
Limit of Detection (LOD)	0.02 - 1.2 ppb[16]
Limit of Quantification (LOQ)	2 - 20 ppb[16]
Recovery	64.1% - 113.3%[16]
Correlation Coefficient (R)	0.9978 - 0.9999[16]

Visualizations

Workflow for Nitrosamine Impurity Risk Assessment

The following diagram illustrates the recommended three-step mitigation strategy for controlling nitrosamine impurities in pharmaceutical products, as advised by regulatory agencies.[8]



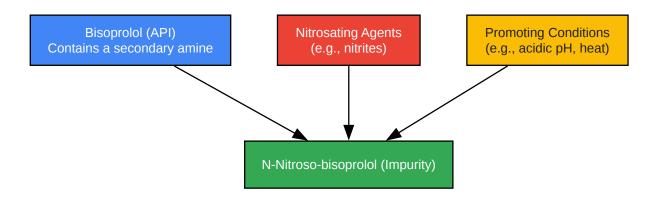
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Caption: Workflow for Nitrosamine Impurity Risk Assessment and Mitigation.

Logical Relationship of N-Nitroso-bisoprolol to Bisoprolol Synthesis

This diagram shows the logical relationship between the active pharmaceutical ingredient bisoprolol and the formation of the **N-Nitroso-bisoprolol** impurity.



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Caption: Formation of N-Nitroso-bisoprolol from Bisoprolol.

Conclusion

The **N-Nitroso-bisoprolol** CRM is an indispensable tool for the pharmaceutical industry to ensure the safety and quality of bisoprolol-containing medicines. Its proper application in the development of robust analytical methods and routine quality control is critical for complying with global regulatory expectations for the control of nitrosamine impurities. Researchers and scientists are encouraged to follow the outlined protocols and consider the provided information in their work to mitigate the risks associated with **N-Nitroso-bisoprolol**.

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Methodological & Application





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